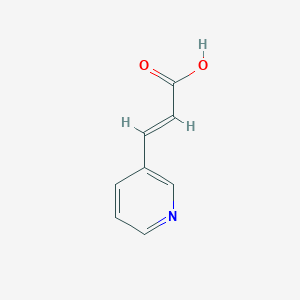

trans-3-(3-Pyridyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVORVXMOLQFMO-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305000 | |

| Record name | trans-3-(3-Pyridyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to beige crystalline powder; [Acros Organics MSDS] | |

| Record name | 3-Pyridylacrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19337-97-4, 1126-74-5 | |

| Record name | trans-3-(3-Pyridyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19337-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Pyridineacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019337974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-(3-Pyridyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-(3-pyridinyl)-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Knoevenagel condensation reaction for the synthesis of trans-3-(3-Pyridyl)acrylic acid, a valuable building block in pharmaceutical and materials science.[1][2] The document details the reaction mechanism, provides a representative experimental protocol, and summarizes key quantitative data.

Core Reaction and Mechanism

The synthesis of this compound is achieved through the Knoevenagel condensation, specifically the Doebner modification, which involves the reaction of 3-pyridinecarboxaldehyde with malonic acid.[3] This reaction is typically catalyzed by a weak organic base, such as piperidine, in the presence of pyridine which also acts as the solvent. The Doebner modification is characterized by a subsequent decarboxylation of the intermediate product when a carboxylic acid like malonic acid is used as the active methylene compound.

The mechanism proceeds through several key steps:

-

Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.

-

Aldol Addition: This nucleophilic addition results in the formation of an aldol-type intermediate.

-

Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.

-

Decarboxylation: Under the reaction conditions, particularly with heating in the presence of pyridine, the β-carboxylic acid group is eliminated as carbon dioxide, yielding the final product, this compound.

Caption: Knoevenagel-Doebner condensation mechanism for the synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇NO₂ | |

| Molecular Weight | 149.15 g/mol | |

| Melting Point | 232-235 °C (decomposes) | [4] |

| ¹H NMR (DMSO-d₆, ppm) | [5] | |

| δ 12.6 (s, 1H, -COOH) | ||

| δ 8.87 (d, J=1.8 Hz, 1H, Py-H) | ||

| δ 8.60 (dd, J=4.7, 1.7 Hz, 1H, Py-H) | ||

| δ 8.16 (dt, J=8.0, 1.8 Hz, 1H, Py-H) | ||

| δ 7.64 (d, J=16.1 Hz, 1H, =CH-) | ||

| δ 7.46 (dd, J=8.0, 4.7 Hz, 1H, Py-H) | ||

| δ 6.71 (d, J=16.1 Hz, 1H, =CH-) | ||

| ¹³C NMR (inferred) | ||

| ~167 ppm (-COOH) | ||

| ~151, ~149, ~135, ~131, ~124 ppm (Pyridyl C) | ||

| ~142, ~122 ppm (Olefinic C) | ||

| IR (cm⁻¹) | ||

| ~3000 (O-H stretch, broad) | ||

| ~1690 (C=O stretch) | ||

| ~1640 (C=C stretch) | ||

| ~1300 (C-O stretch) | ||

| ~980 (=C-H bend, trans) |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from a similar, well-established procedure for the synthesis of furylacrylic acid.[3]

Materials:

-

3-Pyridinecarboxaldehyde

-

Malonic acid

-

Pyridine (dried over KOH)

-

Piperidine

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Beakers

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-pyridinecarboxaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents).

-

Solvent and Catalyst Addition: To the flask, add pyridine as the solvent, ensuring the reactants are fully dissolved. Then, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (the boiling point of pyridine, approximately 115 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing cold deionized water.

-

Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 3-4. This will cause the product, this compound, to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid product with cold deionized water to remove any remaining pyridine and other water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven or desiccator.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Expected Yield:

Based on similar Knoevenagel-Doebner condensations, the expected yield of this compound is typically in the range of 70-90%.

References

Spectroscopic Characterization of trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of trans-3-(3-Pyridyl)acrylic acid. This document details the experimental protocols for acquiring NMR spectra and presents a comprehensive analysis of the proton (¹H) NMR data. Additionally, predicted carbon-13 (¹³C) NMR chemical shift ranges are provided to aid in spectral interpretation.

Introduction

This compound is a heterocyclic organic compound with applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its use in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of this compound. This guide serves as a practical resource for researchers working with this compound, providing the necessary data and protocols for its spectroscopic characterization.

NMR Spectroscopic Data

The following tables summarize the ¹H and predicted ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound was recorded in dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound in DMSO-d₆ [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.6 | br s | - | COOH |

| 8.870 | d | 1.8 | H-2 (pyridyl) |

| 8.600 | dd | 4.7, 1.7 | H-6 (pyridyl) |

| 8.159 | dt | 8.0, 1.8 | H-4 (pyridyl) |

| 7.644 | d | 16.1 | H-β (vinylic) |

| 7.46 | dd | 8.0, 4.7 | H-5 (pyridyl) |

| 6.713 | d | 16.1 | H-α (vinylic) |

br s = broad singlet, d = doublet, dd = doublet of doublets, dt = doublet of triplets

Predicted ¹³C NMR Data

Experimental ¹³C NMR data for this compound was not available in the searched resources. The following table provides predicted chemical shift ranges based on the analysis of similar compounds, including acrylic acid and pyridine derivatives. These predictions are intended to guide the interpretation of an experimental spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 165 - 175 | COOH |

| 145 - 155 | C-2, C-6 (pyridyl) |

| 135 - 145 | C-4 (pyridyl) |

| 130 - 140 | C-β (vinylic) |

| 120 - 130 | C-5 (pyridyl) |

| 115 - 125 | C-α (vinylic) |

| 130 - 140 | C-3 (pyridyl) |

Experimental Protocols

This section outlines a general protocol for the preparation and acquisition of NMR spectra for this compound.

Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good choice due to the compound's solubility and the reported data in this solvent.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.

-

Mixing: Gently agitate or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtering (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following is a general workflow for acquiring NMR data:

Caption: Workflow for NMR data acquisition.

Structural Elucidation and Signal Assignment

The structure of this compound and the assignment of its NMR signals are logically interconnected. The following diagram illustrates the relationship between the molecular structure and the observed NMR data.

References

An In-depth Technical Guide to the FT-IR Analysis of trans-3-(3-Pyridyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of trans-3-(3-Pyridyl)acrylic acid. It details the characteristic vibrational frequencies of the molecule's principal functional groups, offers detailed experimental protocols for sample analysis, and presents a visual workflow for the analytical process. This information is critical for substance identification, purity assessment, and quality control in research and pharmaceutical development.

Introduction to FT-IR Spectroscopy and this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a robust analytical technique used to identify functional groups within a molecule.[1] The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb radiation at frequencies corresponding to their natural vibrational modes, such as stretching and bending.[1] The resulting spectrum acts as a unique "molecular fingerprint," allowing for the identification of the compound and its structural features.

This compound (TPAA) is a bifunctional organic compound featuring a pyridine ring, a carboxylic acid group, and a trans-configured carbon-carbon double bond. Its empirical formula is C₈H₇NO₂ and it has a molecular weight of 149.15 g/mol . These functional groups give rise to a complex and informative FT-IR spectrum, making it an ideal candidate for analysis by this technique.

Analysis of Key Functional Groups in this compound

The FT-IR spectrum of TPAA is a composite of the vibrational modes of its constituent parts: the carboxylic acid, the alkene, and the pyridine ring.

-

Carboxylic Acid Group (-COOH):

-

O-H Stretching: The most distinct feature of a carboxylic acid is the extremely broad absorption band appearing in the 3300-2500 cm⁻¹ region. This broadening is a direct result of strong intermolecular hydrogen bonding between the acid dimers.

-

C=O Stretching: A strong, sharp absorption peak is expected in the 1700-1680 cm⁻¹ range. The conjugation of the carbonyl group with the C=C double bond slightly lowers its frequency compared to a saturated carboxylic acid.

-

C-O Stretching and O-H Bending: Vibrations associated with the C-O stretch and in-plane O-H bend are typically coupled and appear as mixed bands in the 1440-1210 cm⁻¹ region. A broad O-H out-of-plane bend is also often observed centered around 920 cm⁻¹.

-

-

Alkene Group (-CH=CH-):

-

C=C Stretching: The stretching vibration of the carbon-carbon double bond is expected in the 1640-1620 cm⁻¹ region. Its intensity can vary.

-

C-H Stretching: The alkene C-H stretching vibration typically appears just above 3000 cm⁻¹.

-

Trans C-H Bending (Out-of-Plane): A key diagnostic peak for the trans configuration is a strong, sharp absorption in the 980-960 cm⁻¹ range. This peak is characteristic of the out-of-plane "wagging" of the hydrogens on the double bond.

-

-

Pyridine Ring:

-

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are observed as weaker bands just above 3000 cm⁻¹.[2]

-

C=C and C=N Ring Stretching: The pyridine ring exhibits several characteristic stretching vibrations in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹.[2][3] These bands arise from the complex stretching of C=C and C=N bonds within the aromatic system.

-

C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending absorptions in the 900-690 cm⁻¹ region can help confirm the substitution pattern on the aromatic ring.

-

Quantitative FT-IR Data Summary

The expected FT-IR absorption bands for this compound are summarized in the table below. These ranges are compiled from spectral data for its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid (H-bonded) |

| 3100 - 3000 (multiple weak) | C-H Stretch | Pyridine Ring & Alkene |

| 1700 - 1680 (strong, sharp) | C=O Stretch | Carboxylic Acid (conjugated) |

| 1640 - 1620 (medium) | C=C Stretch | Alkene |

| 1600 - 1400 (multiple medium) | C=C and C=N Ring Stretches | Pyridine Ring |

| 1440 - 1395 (medium) | O-H Bend (in-plane) | Carboxylic Acid |

| 1320 - 1210 (strong) | C-O Stretch | Carboxylic Acid |

| 980 - 960 (strong, sharp) | C-H Bend (out-of-plane) | trans-Alkene |

| ~920 (broad) | O-H Bend (out-of-plane) | Carboxylic Acid |

| 900 - 690 (multiple medium) | C-H Bend (out-of-plane) | Pyridine Ring |

Experimental Protocols

Accurate FT-IR analysis depends on correct sample preparation.[4] For a solid compound like TPAA, the two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[5]

A. KBr Pellet Method

This transmission method involves dispersing the solid sample in a matrix of dry KBr powder, which is transparent to infrared radiation.[5]

-

Methodology:

-

Grinding: Gently grind 1-2 mg of the this compound sample into a fine powder using a clean agate mortar and pestle.[6]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and mix thoroughly with the sample until the mixture is homogeneous.[4]

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]

-

Background Spectrum: Place a blank KBr pellet (containing no sample) in the spectrometer's sample holder and run a background scan. This is crucial to correct for atmospheric moisture, CO₂, and any scattering losses from the KBr itself.[5]

-

Sample Analysis: Replace the blank with the sample pellet and acquire the FT-IR spectrum. The instrument typically scans a range from 4000 cm⁻¹ to 400 cm⁻¹.

-

B. Attenuated Total Reflectance (ATR) Method

ATR is a popular technique because it requires minimal to no sample preparation.[5] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[5]

-

Methodology:

-

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is impeccably clean. This can be done by wiping it with a soft tissue dampened with a suitable solvent like ethanol or isopropanol, followed by drying.[4]

-

Background Spectrum: With the clean, empty ATR crystal in place, acquire a background spectrum. This accounts for the absorbance of the crystal and the ambient environment.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[4]

-

Sample Analysis: Acquire the sample spectrum over the desired wavenumber range. After analysis, carefully remove the sample and clean the crystal as described in the first step.

-

FT-IR Analysis Workflow

The logical flow from sample preparation to final data interpretation is a critical aspect of a robust analytical protocol. The following diagram illustrates this standard workflow.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality assessment of this compound. By carefully preparing the sample and analyzing the resulting spectrum, researchers can confirm the presence of the key carboxylic acid, alkene, and pyridine functional groups. The characteristic absorption bands, particularly the broad O-H stretch, the strong conjugated C=O stretch, and the sharp trans-alkene C-H bend, provide a definitive spectral fingerprint for this molecule. Adherence to standardized experimental protocols ensures the generation of high-quality, reproducible data vital for scientific research and drug development.

References

Solubility Profile of trans-3-(3-Pyridyl)acrylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of trans-3-(3-Pyridyl)acrylic acid, a compound of interest in pharmaceutical and material sciences. Due to the limited availability of comprehensive quantitative solubility data in public literature, this guide summarizes the known solubility information and presents a detailed experimental protocol for researchers to determine the solubility in various organic solvents. Furthermore, this document outlines the primary synthetic route for the compound, the Knoevenagel condensation, to provide a more complete profile for scientific and developmental applications.

Introduction

This compound is a bifunctional molecule featuring a pyridine ring and an acrylic acid moiety. This structure imparts both basic and acidic characteristics, influencing its physicochemical properties, including solubility. The compound serves as a valuable synthetic intermediate in the development of pharmaceutical agents, such as inhibitors of gelatinase B and antibacterial enoyl acyl carrier protein reductase. It is also utilized as an organic linker in the formation of luminescent heterometallic coordination polymers. An understanding of its solubility in a range of organic solvents is critical for its application in drug formulation, reaction chemistry, and materials science.

Solubility Profile

The solubility of this compound is influenced by the polarity of the solvent and its capacity for hydrogen bonding. The pyridine nitrogen and the carboxylic acid group are key functional groups that dictate its interactions with solvent molecules.

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, some key data points and qualitative descriptions have been reported. This information is summarized in the table below.

| Solvent | Formula | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 20 mg/mL (134.09 mM)[1] | Requires sonication; solubility is sensitive to the hygroscopic nature of DMSO.[1] |

| Methanol | CH₃OH | Polar Protic | Tested | Quantitative data not specified.[1] |

| Water | H₂O | Polar Protic | 3883.73 mg/L | Calculated value. Solubility is pH-dependent. |

Experimental Protocol for Solubility Determination

To address the gap in available data, the following section provides a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound in various organic solvents. The shake-flask method is considered the gold standard for equilibrium solubility determination.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached. The resulting saturated solution is then separated from the excess solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method, such as gravimetric analysis or UV-Vis spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and appropriate tips

-

Evaporating dish or pre-weighed vials (for gravimetric analysis)

-

UV-Vis spectrophotometer and cuvettes (for spectroscopic analysis)

-

Volumetric flasks

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Sample:

-

Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Separation of the Saturated Solution:

-

Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PTFE) to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic analysis).

-

-

Quantification of the Solute:

-

Method A: Gravimetric Analysis

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial. The volume of the solvent can be calculated from the mass of the solution and the density of the solvent.

-

-

Method B: UV-Vis Spectroscopy

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Create a series of standard solutions by diluting the stock solution.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation .

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of this compound, 3-pyridinecarboxaldehyde is reacted with malonic acid in the presence of a base such as piperidine or pyridine.

Caption: The Knoevenagel condensation for the synthesis of this compound.

The reaction proceeds through the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 3-pyridinecarboxaldehyde. The resulting intermediate undergoes dehydration and decarboxylation to yield the final this compound product. The trans isomer is generally favored due to its greater thermodynamic stability.

Conclusion

While this compound is a compound with significant applications, a comprehensive public dataset of its solubility in common organic solvents is lacking. This technical guide has consolidated the available quantitative and qualitative solubility data and provided a detailed experimental protocol based on the industry-standard shake-flask method to enable researchers to generate this critical data. A deeper understanding of the solubility profile will undoubtedly facilitate the expanded use of this versatile compound in both academic research and industrial drug development.

References

Thermal Stability and Decomposition of Trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of trans-3-(3-Pyridyl)acrylic acid. The information presented herein is curated for professionals in research and development, offering key data, detailed experimental methodologies, and a plausible decomposition pathway to support further investigation and application of this compound.

Core Data: Thermal Properties

This compound is a crystalline solid at room temperature. Its thermal behavior is characterized by decomposition upon melting. The key quantitative data regarding its thermal stability is summarized in the table below.

| Parameter | Value | Method |

| Melting Point | 232-235 °C (with decomposition) | Literature capillary method |

| Decomposition Temperature | 232-235 °C | Literature capillary method |

Thermal Analysis: Experimental Protocols

To rigorously characterize the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[1][2] The following are detailed, representative protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs, indicating decomposition, and to quantify the mass loss.[1][2]

Instrumentation: A calibrated thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is recommended for evolved gas analysis.[1][3]

Sample Preparation:

-

Ensure the this compound sample is a fine, homogenous powder to ensure even heat distribution.[4]

-

Accurately weigh 5-10 mg of the sample into a clean, inert alumina or platinum crucible.[4]

-

Place the crucible onto the TGA balance.

Experimental Conditions:

-

Atmosphere: Dry nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.[5]

-

Temperature Program:

-

Data Collection: Continuously record the sample weight as a function of temperature. If using TGA-MS, monitor for evolved gases such as CO₂ (m/z = 44).[3]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to confirm the decomposition event observed in TGA.[8]

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered this compound sample into a hermetically sealed aluminum pan.[9] Sealing the pan is crucial to contain any potential off-gassing during decomposition.

-

Prepare an empty, hermetically sealed aluminum pan as a reference.[9]

Experimental Conditions:

-

Atmosphere: Dry nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

Visualizing the Process and Pathway

To elucidate the experimental process and the likely chemical transformations during thermal degradation, the following diagrams are provided.

Based on studies of similar acrylic and cinnamic acid derivatives, the primary thermal decomposition pathway for this compound is likely to be decarboxylation.[10][11] This process involves the loss of carbon dioxide from the carboxylic acid group.

The proposed decomposition of this compound upon heating yields 3-vinylpyridine and carbon dioxide. This hypothesis is supported by the known thermal instability of acrylic acid derivatives, which readily undergo decarboxylation.[11][12] The pyridine ring is expected to be relatively stable under these conditions. Verification of 3-vinylpyridine as a product and CO₂ as the evolved gas via techniques such as TGA-MS would confirm this proposed pathway.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]

- 4. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials [mdpi.com]

- 8. fpe.umd.edu [fpe.umd.edu]

- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Electrochemical Sensors Fabricated with Poly(trans-3-(3-Pyridyl)acrylic Acid)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication and application of a highly sensitive and selective electrochemical sensor based on a poly(trans-3-(3-Pyridyl)acrylic acid) (PPAA) and multi-walled carbon nanotube (MWCNT) composite modified glassy carbon electrode (GCE). The primary application demonstrated is the simultaneous detection of catechol (CC) and hydroquinone (HQ), important environmental pollutants and biomarkers.

Overview and Principle

This electrochemical sensor leverages the synergistic effects of conductive and high-surface-area MWCNTs with the electrocatalytic properties of PPAA. The MWCNTs are first drop-casted onto a GCE to form a conductive and porous scaffold. Subsequently, the monomer, this compound, is electropolymerized onto the MWCNT-modified electrode. This PPAA/MWCNT composite film exhibits enhanced electrochemical activity towards the oxidation of catechol and hydroquinone, allowing for their sensitive and simultaneous detection.

The detection is based on the electrochemical oxidation of catechol and hydroquinone at the surface of the modified electrode. The PPAA/MWCNT film facilitates the electron transfer process, resulting in well-defined and separated oxidation peaks for the two analytes in differential pulse voltammetry (DPV), enabling their simultaneous quantification.

Experimental Protocols

Materials and Reagents

-

This compound (PAA)

-

Multi-walled carbon nanotubes (MWCNTs)

-

Glassy carbon electrode (GCE)

-

Phosphate buffer solution (PBS)

-

Catechol (CC)

-

Hydroquinone (HQ)

-

Ethanol

-

Alumina powder (for polishing)

-

Double distilled water

Electrode Pretreatment

-

Polish the bare GCE with alumina powder slurry on a polishing cloth to a mirror-like finish.

-

Rinse the polished electrode thoroughly with double distilled water.

-

Sonicate the GCE in a 1:1 (v/v) ethanol/water solution for 5 minutes to remove any adsorbed impurities.

-

Rinse again with double distilled water and allow the electrode to dry at room temperature.

Preparation of the PPAA/MWCNT Modified GCE

The fabrication process of the PPAA-MWCNTs conductive membrane and its application for the electrochemical detection of hydroquinone and catechol is a multi-step procedure.[1]

-

MWCNT Suspension Preparation: Disperse 1.0 mg of MWCNTs in 1.0 mL of ethanol by sonicating for 30 minutes to obtain a homogeneous black suspension.

-

MWCNT Film Deposition: Drop-cast 5 µL of the MWCNT suspension onto the pretreated GCE surface and allow it to dry completely at room temperature, forming a uniform MWCNT film.

-

Electropolymerization of PAA:

-

Immerse the MWCNT/GCE in a 0.1 M PBS solution (pH 7.0) containing 1.0 mM this compound.

-

Perform electropolymerization by cycling the potential between -1.2 V and +2.2 V for 20 cycles at a scan rate of 100 mV/s using cyclic voltammetry (CV).

-

After electropolymerization, rinse the PPAA/MWCNT/GCE with double distilled water to remove any unreacted monomer and loosely bound polymer.

-

Electrochemical Measurements

-

All electrochemical measurements (Cyclic Voltammetry and Differential Pulse Voltammetry) are performed using a three-electrode system with the PPAA/MWCNT/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

For the simultaneous detection of CC and HQ, immerse the modified electrode in a 0.1 M PBS (pH 7.0) solution containing the analytes.

-

Record the differential pulse voltammograms (DPV) by scanning the potential from a suitable initial potential to a final potential. The oxidation peak currents are proportional to the concentrations of CC and HQ.

Data Presentation

The performance of the PPAA/MWCNT/GCE for the simultaneous detection of catechol and hydroquinone is summarized in the table below.

| Analyte | Linear Range (mol/L) | Detection Limit (mol/L) | Recovery in Real Water Samples |

| Catechol (CC) | 1.0 × 10⁻⁶ - 1.0 × 10⁻⁴ | 3.17 × 10⁻⁷ | 95.2% - 98.5% |

| Hydroquinone (HQ) | 1.0 × 10⁻⁶ - 1.0 × 10⁻⁴ | 2.03 × 10⁻⁷ | 97.0% - 97.3% |

Data obtained from a study by Luo et al. (2023). The detection limits were calculated with a signal-to-noise ratio of 3 (S/N = 3).[1][2]

Mandatory Visualizations

Experimental Workflow

Signaling Pathway: Electrochemical Detection Mechanism

The electrochemical detection of catechol and hydroquinone at the PPAA/MWCNT/GCE surface involves a redox reaction where the number of electrons and protons transferred is equal.

References

Application Notes and Protocols for the Determination of Catechol and Hydroquinone Using a trans-3-(3-Pyridyl)acrylic Acid Modified Electrode

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication and use of a poly(trans-3-(3-Pyridyl)acrylic acid)/multi-walled carbon nanotube (PPAA/MWCNTs) modified glassy carbon electrode (GCE) for the simultaneous electrochemical determination of catechol (CC) and hydroquinone (HQ). This method offers a simple, sensitive, and selective approach for the analysis of these two isomers, which are important in various industrial and biological contexts.

Introduction

Catechol and hydroquinone are dihydroxybenzene isomers that often coexist in environmental and biological samples. Due to their similar chemical structures and electrochemical properties, their simultaneous determination can be challenging. This protocol describes the development of a novel electrochemical sensor based on a GCE modified with a conductive polymer film of PPAA and MWCNTs. The synergistic effect of the high electrical conductivity and large surface area of MWCNTs, combined with the catalytic properties of the PPAA film, allows for the sensitive and selective detection of catechol and hydroquinone.[1][2] The modified electrode exhibits excellent electrocatalytic activity towards the redox reactions of both isomers, enabling their simultaneous quantification.[1][2]

Experimental Protocols

This section details the necessary reagents, apparatus, and step-by-step procedures for the preparation of the modified electrode and the electrochemical determination of catechol and hydroquinone.

Reagents and Apparatus

-

Reagents:

-

This compound (PAA)

-

Carboxylated multi-walled carbon nanotubes (MWCNTs)

-

Catechol (CC)

-

Hydroquinone (HQ)

-

Phosphate buffer solution (PBS, 0.1 M)

-

All other chemicals should be of analytical grade.

-

-

Apparatus:

-

Electrochemical workstation

-

Three-electrode system:

-

Glassy carbon electrode (GCE) as the working electrode

-

Platinum wire as the counter electrode

-

Saturated calomel electrode (SCE) as the reference electrode

-

-

pH meter

-

Ultrasonic bath

-

Preparation of the PPAA-MWCNTs/GCE

The preparation of the modified electrode involves two main steps: the modification of the GCE with MWCNTs followed by the electropolymerization of PAA.

Step 1: MWCNTs Modification [1][2]

-

Polish the bare GCE with alumina slurry, rinse thoroughly with deionized water, and sonicate in deionized water and ethanol.

-

Disperse a specific amount of carboxylated MWCNTs in a suitable solvent (e.g., dimethylformamide) with the aid of ultrasonication to obtain a homogeneous suspension.

-

Drop-cast a small volume (e.g., 5 µL) of the MWCNT suspension onto the pre-cleaned GCE surface.

-

Allow the solvent to evaporate at room temperature, resulting in a MWCNTs/GCE.

Step 2: Electropolymerization of PAA [1][2]

-

Immerse the prepared MWCNTs/GCE in a solution containing this compound (e.g., 1.0 × 10⁻³ mol/L) in a suitable electrolyte (e.g., 0.1 M PBS, pH 7.0).

-

Perform electropolymerization using cyclic voltammetry (CV) by scanning the potential within a defined range (e.g., -0.8 V to 2.0 V) for a number of cycles (e.g., 20 cycles) at a specific scan rate (e.g., 100 mV/s).

-

After electropolymerization, rinse the resulting PPAA-MWCNTs/GCE with deionized water to remove any unreacted monomer and dry at room temperature.

Caption: Figure 1. Experimental Workflow for Electrode Preparation

Electrochemical Measurements

The simultaneous determination of catechol and hydroquinone is performed using differential pulse voltammetry (DPV) due to its high sensitivity and resolution.[1]

-

Place the prepared PPAA-MWCNTs/GCE, platinum wire counter electrode, and SCE reference electrode in an electrochemical cell containing a supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).

-

Add the sample solution containing catechol and hydroquinone to the cell.

-

Record the DPV response by scanning the potential in the appropriate range.

-

The peak currents in the DPV curve are proportional to the concentrations of catechol and hydroquinone.

Performance Characteristics

The PPAA-MWCNTs/GCE exhibits excellent performance for the simultaneous detection of catechol and hydroquinone. The key analytical parameters are summarized in the table below.

| Parameter | Catechol (CC) | Hydroquinone (HQ) | Reference |

| Linear Range | 1.0 × 10⁻⁶ – 1.0 × 10⁻⁴ mol/L | 1.0 × 10⁻⁶ – 1.0 × 10⁻⁴ mol/L | [1][2] |

| Detection Limit (S/N=3) | 3.17 × 10⁻⁷ mol/L | 2.03 × 10⁻⁷ mol/L | [1][2] |

| Reproducibility (RSD, n=5) | Good | Good | [1] |

| Stability | Good | Good | [1] |

Table 1: Analytical Performance of the PPAA-MWCNTs/GCE for the Determination of Catechol and Hydroquinone.

Detection Mechanism

The enhanced electrochemical response of the PPAA-MWCNTs/GCE towards catechol and hydroquinone is attributed to the synergistic effect of PPAA and MWCNTs.[3] The MWCNTs provide a large surface area and high conductivity, facilitating electron transfer. The PPAA film exhibits electrocatalytic activity towards the oxidation of both isomers. The electrochemical reactions of catechol and hydroquinone at the electrode surface are quasi-reversible processes involving the transfer of two electrons and two protons.[3][4]

Caption: Figure 2. Proposed Detection Mechanism

Application

The PPAA-MWCNTs/GCE has been successfully applied for the simultaneous determination of catechol and hydroquinone in real water samples, demonstrating good recovery rates.[1][2] This suggests its potential for practical applications in environmental monitoring and quality control.

Conclusion

The described method utilizing a PPAA-MWCNTs modified GCE provides a reliable and effective tool for the simultaneous electrochemical detection of catechol and hydroquinone. The simple preparation, high sensitivity, good selectivity, and successful application to real samples make it a promising analytical platform for researchers and professionals in various scientific fields.[1]

References

Application Notes and Protocols: In Vitro Antiviral Assay of trans-3-(3-Pyridyl)acrylic Acid Against Tobacco Mosaic Virus (TMV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) is a widespread and economically significant plant pathogen that affects a broad range of host plants, leading to considerable crop losses.[1] The development of effective antiviral agents is crucial for managing TMV infections. Trans-3-aryl acrylic acids have emerged as a promising class of compounds with potential antiviral properties.[1] This document provides detailed application notes and protocols for assessing the in vitro antiviral activity of a specific compound in this class, trans-3-(3-Pyridyl)acrylic acid, against TMV. The primary method described is the half-leaf local lesion assay, a standard and reliable technique for quantifying viral infectivity and the efficacy of antiviral compounds.[2][3]

Quantitative Data Summary

The antiviral activity of this compound against TMV was evaluated at a concentration of 500 µg/mL. The results, summarized in the table below, demonstrate its efficacy in inactivating the virus, protecting host plants from infection, and treating existing infections. For comparison, data for Ribavirin, a commercial antiviral agent, is also presented.

| Compound | Concentration (µg/mL) | Inactivation Effect (%) | Protective Effect (%) | Curative Effect (%) |

| This compound | 500 | 45.2 | 48.5 | 42.8 |

| Ribavirin (Control) | 500 | 50.8 | 52.3 | 48.6 |

Data sourced from Wu M, et al. (2013). Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti-Tobacco Mosaic Virus (TMV) Agents. PLoS ONE 8(2): e56475.[1]

Experimental Protocols

Materials and Reagents

-

Test Compound: this compound[4]

-

Positive Control: Ribavirin[1]

-

Virus: Tobacco Mosaic Virus (TMV)

-

Local Lesion Host Plant: Nicotiana glutinosa or other suitable local lesion host such as Nicotiana tabacum L. cv. Samsun NN[5][6]

-

Solvent for Test Compound: e.g., Dimethyl sulfoxide (DMSO)[7]

-

Inoculation Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4[8]

-

Sterile water

-

Gloves

-

Pipettes and sterile tips

-

Mortar and pestle or homogenizer

-

Beakers and flasks

-

Leaf punches or cotton swabs

Preparation of Solutions

-

Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. From this stock, prepare a working solution at the desired final concentration (e.g., 500 µg/mL) by diluting with inoculation buffer. Ensure the final solvent concentration is non-phytotoxic.

-

Control Solutions:

-

Positive Control: Prepare a solution of Ribavirin at the same concentration as the test compound (500 µg/mL) in the same solvent and buffer system.[1]

-

Negative (Mock) Control: Prepare a solution containing the same concentration of solvent in the inoculation buffer as used for the test compound.

-

-

TMV Inoculum: Purify TMV from infected tobacco leaves. The concentration of the purified virus should be adjusted with inoculation buffer to a level that produces a countable number of local lesions (typically 50-100 lesions per half-leaf).

Half-Leaf Local Lesion Assay

The half-leaf method allows for a direct comparison between the treatment and control on the same leaf, minimizing variability due to leaf age and physiological condition.[2][6]

This assay assesses the direct effect of the compound on the virus particles.

-

Mix an equal volume of the TMV inoculum with the 500 µg/mL solution of this compound.

-

In parallel, mix the TMV inoculum with the negative control solution.

-

Incubate both mixtures at room temperature for 30 minutes.

-

Select healthy, fully expanded leaves of Nicotiana glutinosa.

-

Lightly dust the entire leaf surface with carborundum.

-

Inoculate the left half of each leaf with the TMV-compound mixture by gently rubbing the solution onto the leaf surface.

-

Inoculate the right half of the same leaf with the TMV-negative control mixture.

-

After inoculation, gently rinse the leaves with water.

-

Maintain the plants in a controlled environment (e.g., greenhouse with appropriate light and temperature) for 3-4 days to allow for lesion development.[5]

-

Count the number of local lesions on each half-leaf.

-

Calculate the inhibition rate using the formula:

-

Inhibition Rate (%) = [(C - T) / C] x 100

-

Where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.

-

-

References

- 1. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents | PLOS One [journals.plos.org]

- 2. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. seedhealth.org [seedhealth.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Esterification of trans-3-(3-Pyridyl)acrylic acid to its Ethyl Acrylate Derivative

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed procedures for the synthesis of ethyl trans-3-(3-pyridyl)acrylate via the esterification of trans-3-(3-Pyridyl)acrylic acid. The primary method described is the Fischer-Speier esterification, a classic and effective acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] These protocols are intended for researchers in organic synthesis, medicinal chemistry, and materials science who may use this compound as an intermediate for more complex molecules.

This compound is a bifunctional molecule that can be utilized as a linker in the formation of coordination polymers.[1] Its ethyl ester derivative, ethyl trans-3-(3-pyridyl)acrylate, is a valuable building block in organic synthesis, potentially serving as a precursor for various pharmaceutical and materials science applications.

Physicochemical Data

A summary of the key physicochemical properties of the reactant and the product is provided below for easy reference.

| Property | This compound | Ethyl trans-3-(3-pyridyl)acrylate |

| Molecular Formula | C₈H₇NO₂ | C₁₀H₁₁NO₂ |

| Molecular Weight | 149.15 g/mol | 177.20 g/mol |

| Appearance | Solid | Oil or low-melting solid |

| Melting Point | 232-235 °C (decomposes) | Not widely reported, expected to be significantly lower than the starting material. The related compound, ethyl 3-(6-methyl-3-pyridyl)acrylate, has a melting point of 36-37 °C.[3] |

| CAS Number | 19337-97-4 | 59607-99-7 |

Reaction Scheme and Mechanism

The esterification of this compound with ethanol is typically carried out under acidic conditions, following the Fischer esterification mechanism. The overall reaction is an equilibrium process. To favor the formation of the ester, an excess of the alcohol is often used, and the water produced during the reaction is removed.[1][4][5]

Caption: Reaction scheme for the Fischer esterification of this compound.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product and regenerate the acid catalyst.[6]

Experimental Protocols

The following protocol is a general procedure for the Fischer esterification of this compound. A specific example adapted from the synthesis of a similar compound is also provided.[3]

General Fischer Esterification Protocol

This protocol can be adapted for various scales.

Materials:

-

This compound

-

Anhydrous Ethanol (used in excess as both reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for several hours (e.g., 4-18 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of the mixture by removing excess ethanol using a rotary evaporator.

-

Pour the residue into a separatory funnel containing cold water or ice.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate. Be cautious as CO₂ gas will be evolved.[2]

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Example Protocol: Synthesis of Ethyl 3-(3-pyridyl)acrylate

This protocol is adapted from a procedure for a structurally similar compound.[3]

Procedure:

-

A stirred mixture of this compound (e.g., 10 g, 1 equivalent), dry ethanol (e.g., 70 mL), and concentrated sulfuric acid (e.g., 5 mL) is heated under reflux for 18 hours.

-

After the reflux period, a significant portion of the ethanol (e.g., ~50 mL) is removed by evaporation under reduced pressure.

-

The residue is cooled and then carefully poured into a mixture of ice and aqueous ammonia to neutralize the acid.

-

The resulting mixture is extracted with diethyl ether.

-

The combined ether extracts are washed with water and then dried over an anhydrous drying agent.

-

The solvent is evaporated to yield the crude product, which may be an oil that can crystallize upon standing.

Characterization Data (Expected)

The following tables summarize the expected spectroscopic data for the starting material and the final product.

¹H NMR Data

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| This compound (in DMSO-d₆)[7] | ~12.6 | br s | 1H | -COOH |

| ~8.87 | d | 1H | Pyridine-H2 | |

| ~8.60 | dd | 1H | Pyridine-H6 | |

| ~8.16 | dt | 1H | Pyridine-H4 | |

| ~7.64 | d, J ≈ 16 Hz | 1H | Vinylic-H | |

| ~7.46 | dd | 1H | Pyridine-H5 | |

| ~6.71 | d, J ≈ 16 Hz | 1H | Vinylic-H | |

| Ethyl trans-3-(3-pyridyl)acrylate (Predicted, in CDCl₃) | ~8.7-8.9 | m | 2H | Pyridine-H2, H6 |

| ~7.8-8.0 | m | 1H | Pyridine-H4 | |

| ~7.6-7.8 | d, J ≈ 16 Hz | 1H | Vinylic-H | |

| ~7.3-7.5 | m | 1H | Pyridine-H5 | |

| ~6.4-6.6 | d, J ≈ 16 Hz | 1H | Vinylic-H | |

| ~4.2-4.3 | q, J ≈ 7 Hz | 2H | -OCH₂CH₃ | |

| ~1.3-1.4 | t, J ≈ 7 Hz | 3H | -OCH₂CH₃ |

Infrared (IR) Spectroscopy Data

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |

| This compound | ~2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (conjugated carboxylic acid) | |

| ~1640 | C=C stretch (alkene) | |

| ~1580, 1480 | C=C, C=N stretch (pyridine ring) | |

| Ethyl trans-3-(3-pyridyl)acrylate (Expected) | ~3050 | =C-H stretch |

| ~2980 | C-H stretch (aliphatic) | |

| ~1720 | C=O stretch (conjugated ester) | |

| ~1640 | C=C stretch (alkene) | |

| ~1580, 1480 | C=C, C=N stretch (pyridine ring) | |

| ~1250, 1170 | C-O stretch (ester) |

Mass Spectrometry Data

| Compound | Ionization Mode | Expected m/z |

| Ethyl trans-3-(3-pyridyl)acrylate | Electrospray (ESI+) | 178.08 [M+H]⁺ |

Workflow and Logic Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethyl trans-3-(3-pyridyl)acrylate.

Caption: General workflow for the synthesis of ethyl trans-3-(3-pyridyl)acrylate.

Purification Logic

This diagram outlines the decision-making process during the purification phase.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. prepchem.com [prepchem.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. cerritos.edu [cerritos.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR [m.chemicalbook.com]

Application Notes and Protocols: The Role of trans-3-(3-Pyridyl)acrylic Acid in Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-(3-Pyridyl)acrylic acid is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of potent enzyme inhibitors. While not typically a direct inhibitor itself, its chemical structure provides a scaffold for the development of compounds targeting key enzymes in various pathological and physiological processes. These derivatives have shown significant inhibitory activity against enzymes such as Gelatinase B (MMP-9) and Enoyl-Acyl Carrier Protein Reductase (FabI), making this compound a compound of interest in drug discovery and development.

This document provides detailed application notes and protocols for studying enzyme inhibition using derivatives of this compound. It is intended to guide researchers in the synthesis of these inhibitors and their subsequent evaluation in enzymatic assays.

I. Inhibition of Gelatinase B (Matrix Metalloproteinase-9, MMP-9)

A. Application Note:

This compound is a precursor for the synthesis of aminomethyl benzimidazoles, a class of compounds that have been identified as inhibitors of Gelatinase B (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix. Its overexpression is associated with various pathological conditions, including cancer metastasis, inflammation, and cardiovascular diseases.[1][2][3] The aminomethyl benzimidazole derivatives synthesized from this compound offer a promising avenue for the development of therapeutic agents targeting MMP-9. One such derivative has demonstrated an IC50 value of 13 µM against MMP-9.

B. Quantitative Data:

| Compound Class | Target Enzyme | Inhibitor Derivative Example | IC50 Value |

| Aminomethyl Benzimidazole | Gelatinase B (MMP-9) | Analogue 7a | 13 µM |

C. Experimental Protocols:

1. Synthesis of Aminomethyl Benzimidazole Inhibitors (General Procedure):

-

Step 1: Amide Formation. this compound is first converted to an activated form (e.g., an acid chloride or an active ester) and then reacted with an appropriate o-phenylenediamine derivative to form an amide intermediate.

-

Step 2: Cyclization to form Benzimidazole. The amide intermediate undergoes cyclization, often under acidic conditions and heat, to form the benzimidazole ring.

-

Step 3: Further Modification. The resulting benzimidazole core can be further modified, for example, by introducing an aminomethyl group at the 2-position, to yield the final inhibitor.

2. Gelatinase B (MMP-9) Inhibition Assay (Fluorogenic Substrate Method):

This protocol is a general method for assessing MMP-9 inhibition.

-

Materials:

-

Recombinant human MMP-9 (activated)

-

Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

Test compounds (aminomethyl benzimidazole derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., GM6001)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 50 µL of the diluted test compounds or controls to the appropriate wells.

-

Add 25 µL of the MMP-9 enzyme solution (at a pre-determined optimal concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic MMP-9 substrate solution to each well.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

D. Signaling Pathway:

Caption: MMP-9 signaling pathway in cancer cell invasion.

II. Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI)

A. Application Note:

This compound is a key building block for the synthesis of aminopyridine derivatives that act as inhibitors of bacterial Enoyl-Acyl Carrier Protein Reductase (FabI).[4] FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes.[5][6] The FAS-II pathway is absent in humans, making FabI an attractive target for the development of novel antibiotics with high selectivity.[7] Aminopyridine derivatives have shown promise as potent FabI inhibitors with antibacterial activity.

B. Quantitative Data:

| Compound Class | Target Enzyme | Inhibitor Derivative Example | IC50 Value |

| Aminopyridine | Enoyl-Acyl Carrier Protein Reductase (FabI) | Compound 9 (an aminopyridine derivative) | 2.4 µM (for S. aureus FabI) |

C. Experimental Protocols:

1. Synthesis of Aminopyridine Inhibitors (General Procedure):

The synthesis of aminopyridine inhibitors from this compound typically involves the following steps:

-

Step 1: Heck Reaction. this compound can be coupled with a suitable aminopyridine derivative via a Heck reaction to form a more complex intermediate.

-

Step 2: Amide Coupling. The carboxylic acid group of the intermediate is then coupled with a variety of amines to generate a library of aminopyridine amide derivatives.

-

Step 3: Purification. The final products are purified using techniques such as column chromatography and crystallization.

2. Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay (Spectrophotometric Method):

This protocol outlines a general method for measuring FabI activity by monitoring the oxidation of NADH.

-

Materials:

-

Purified recombinant FabI enzyme

-

NADH

-

trans-2-Octenoyl-CoA (or other suitable enoyl-CoA substrate)

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 1 mM DTT

-

Test compounds (aminopyridine derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Triclosan)

-

96-well UV-transparent microplate

-

UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and positive control in the assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).

-

To the wells of a 96-well plate, add 50 µL of the diluted test compounds or controls.

-

Add 25 µL of the FabI enzyme solution to each well.

-

Add 25 µL of NADH solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 25 µL of the trans-2-Octenoyl-CoA substrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial velocity of the reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

-

D. Signaling Pathway:

Caption: Bacterial fatty acid biosynthesis and FabI inhibition.

Conclusion

This compound is a valuable starting material for the synthesis of inhibitors targeting enzymes of significant therapeutic interest. The aminomethyl benzimidazole and aminopyridine derivatives have demonstrated potent inhibition of MMP-9 and FabI, respectively. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this compound derivatives in the development of novel enzyme inhibitors for a range of diseases. Further optimization of the synthetic routes and detailed structure-activity relationship studies will be crucial in advancing these compound classes towards clinical applications.

References

- 1. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are FabI inhibitors and how do they work? [synapse.patsnap.com]

- 6. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Functionalization of Nanoparticles with trans-3-(3-Pyridyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with bifunctional ligands such as trans-3-(3-Pyridyl)acrylic acid offers a versatile platform for a range of applications, from materials science to biomedicine. This molecule possesses a carboxylic acid group, which can serve as an anchor to the nanoparticle surface, and a pyridyl group, which can impart specific surface properties, such as altered surface charge and the potential for further coordination chemistry. These functionalized nanoparticles are of interest for applications in constructing ordered nanoparticle assemblies, developing novel drug delivery systems, and creating advanced biosensors. The pyridyl group, with its nitrogen atom, can modulate the nanoparticle's interaction with biological systems, potentially influencing cellular uptake and biodistribution.

These application notes provide a comprehensive overview of the methodology for functionalizing gold nanoparticles with this compound, along with detailed protocols for their characterization.

Data Presentation

Table 1: Physicochemical Properties of Functionalized Nanoparticles

| Parameter | Unfunctionalized Nanoparticles (e.g., Citrate-Capped AuNPs) | This compound Functionalized Nanoparticles | Expected Change |

| Core Diameter (TEM) | 15 ± 2 nm | 15 ± 2 nm | No significant change |

| Hydrodynamic Diameter (DLS) | 20 ± 3 nm | 25 - 30 nm | Increase |

| Zeta Potential (pH 7.4) | -30 to -40 mV | -10 to -20 mV (or slightly positive depending on pH) | Shift towards less negative or positive values |

| Surface Plasmon Resonance (λmax) | ~520 nm | ~525 - 530 nm | Redshift |

Table 2: Spectroscopic Characterization

| Technique | Wavenumber/Wavelength | Assignment (Unfunctionalized) | Assignment (this compound Functionalized) |

| FTIR | ~1700 cm⁻¹ | - | C=O stretch of carboxylic acid |

| ~1600 cm⁻¹ | - | C=C and C=N stretching of pyridyl ring | |

| ~1400 cm⁻¹ | - | C-O stretch and O-H bend of carboxylate | |

| UV-Vis | ~520 nm | Surface Plasmon Resonance of AuNPs | Red-shifted Surface Plasmon Resonance |

| ~260 nm | - | π-π* transition of the pyridyl ring |

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the widely used Turkevich method for synthesizing gold nanoparticles.[1]

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate

-

Deionized water

Procedure:

-

Prepare a 1 mM solution of HAuCl₄ in deionized water.

-

In a clean flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly add 10 mL of a 38.8 mM solution of trisodium citrate to the boiling HAuCl₄ solution.

-

The solution color will change from yellow to colorless, then to a deep red or burgundy, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15 minutes.

-

Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

-

Store the resulting citrate-capped AuNP solution at 4°C.

Protocol 2: Functionalization of AuNPs with this compound

This protocol is adapted from general procedures for ligand exchange on gold nanoparticles.

Materials:

-

Citrate-capped AuNP solution (from Protocol 1)

-

This compound

-

Ethanol

-

Deionized water

Procedure:

-

Prepare a 10 mM stock solution of this compound in ethanol.

-

To 10 mL of the citrate-capped AuNP solution, add the this compound stock solution dropwise while stirring. The final concentration of the ligand should be optimized, but a starting point is a 100-fold molar excess relative to the gold concentration.

-

Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange.

-

Purify the functionalized AuNPs by centrifugation at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 30 minutes).

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in deionized water.

-